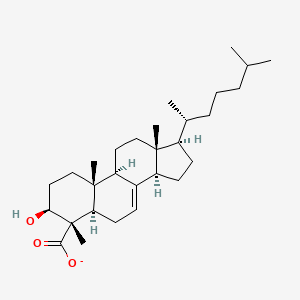
Depep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Depep involves specific synthetic routes and reaction conditions. Generally, researchers use two main methods to prepare compounds like this compound: the heating method and the grinding method . The heating method involves mixing and heating the compounds under constant stirring until a homogeneous liquid is formed. This method is straightforward and economical, making it suitable for industrial production. The grinding method, on the other hand, involves physically grinding the compounds together to form a homogeneous mixture. This method is often used when the compounds are sensitive to heat.
Chemical Reactions Analysis
Depep undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with higher oxidation states, while reduction reactions may produce compounds with lower oxidation states.
Scientific Research Applications
Depep has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various reactions due to its unique properties . In biology, this compound is studied for its potential antimicrobial and antifungal activities . In medicine, it is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, this compound is used in the preparation and extraction of organic molecules, making it a valuable tool in analytical chemistry .
Mechanism of Action
The mechanism of action of Depep involves its interaction with molecular targets and pathways within biological systems. Studies have shown that this compound can affect cellular morphology and signaling pathways, leading to various biological effects . For example, this compound has been found to interact with specific proteins and enzymes, altering their activity and leading to changes in cellular processes . The exact molecular targets and pathways involved in these effects are still being investigated, but current research suggests that this compound may have multiple targets within the cell.
Comparison with Similar Compounds
Depep can be compared with other similar compounds, such as deep eutectic solvents (DES) and ionic liquids (ILs). While both DES and ILs share some properties with this compound, such as low toxicity and high thermal stability, this compound has unique features that set it apart . For example, this compound has a specific molecular structure that allows it to form stable complexes with various organic and inorganic molecules, making it more versatile in certain applications . Other similar compounds include choline chloride-based DES and quaternary ammonium salts, which also have unique properties and applications .
Properties
CAS No. |
81051-35-6 |
|---|---|
Molecular Formula |
C23H42NO6P |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-(2-dodecoxyethoxy)ethyl 2-(4-oxo-3H-pyridin-1-ium-1-yl)ethyl phosphite |
InChI |
InChI=1S/C23H42NO6P/c1-2-3-4-5-6-7-8-9-10-11-17-27-19-20-28-21-22-30-31(26)29-18-16-24-14-12-23(25)13-15-24/h12,14-15H,2-11,13,16-22H2,1H3 |
InChI Key |
JHTGIEJZDOSLEJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOCCOP(=O)([O-])OCC[N+]1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOP([O-])OCC[N+]1=CCC(=O)C=C1 |
Synonyms |
2(2-(dodecyloxy)ethoxy)ethyl-2-pyridioethyl phosphate 2-(2-(dodecyloxy)ethoxy)ethyl 2-pyridinoethyl phosphate DEPEP ST 029 ST-029 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-aminophenyl)-N,8-dimethyl-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide](/img/structure/B1258963.png)
![2-[2-ethoxyethoxy-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B1258964.png)
![Cyclopenta[l]phenanthrene](/img/structure/B1258965.png)


![4-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B1258970.png)


![(1R,3aS,5aR,5bR,7aR,10R,11aR,11bR,13aR,13bR)-10-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B1258975.png)





